molecular formula C15H13FN2O2S B14239862 2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide CAS No. 381168-89-4

2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide

Cat. No.: B14239862
CAS No.: 381168-89-4
M. Wt: 304.3 g/mol
InChI Key: JVSQVQYHXJNSMX-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H13FN2O2S It is a derivative of benzamide, characterized by the presence of a fluoro group, a methoxyphenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines and alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Compounds with various functional groups replacing the fluoro group.

Scientific Research Applications

2-Fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-[(2-methoxyphenyl)carbamothioyl]benzamide
  • 2-Fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

2-Fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide is unique due to the presence of both the fluoro and carbamothioyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

381168-89-4

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

IUPAC Name

2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C15H13FN2O2S/c1-20-11-8-6-10(7-9-11)17-15(21)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,21)

InChI Key

JVSQVQYHXJNSMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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